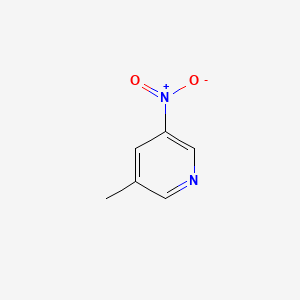

3-Methyl-5-nitropyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69795. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-2-6(8(9)10)4-7-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWXZZCTJZOSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290585 | |

| Record name | 3-METHYL-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6960-20-9 | |

| Record name | 6960-20-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-METHYL-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Nitrated 3-Methylpyridine Derivatives from 3-Picoline

Introduction

3-Methyl-5-nitropyridine is a valuable heterocyclic building block in the development of pharmaceuticals and agrochemicals. Its synthesis, however, presents notable challenges due to the inherent electronic properties of the pyridine ring. Direct electrophilic nitration of 3-picoline (3-methylpyridine) is difficult and often results in low yields and a mixture of isomers due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack.

A more effective and common strategy involves a multi-step synthesis commencing with the N-oxidation of the pyridine ring. The resulting N-oxide is activated towards electrophilic substitution. This guide provides a detailed overview of this synthetic pathway, focusing on the preparation of 3-picoline N-oxide, its subsequent nitration, and the final deoxygenation to yield the nitrated 3-methylpyridine. It is important to note that the nitration of 3-picoline N-oxide is highly regioselective, predominantly yielding the 4-nitro isomer. The synthesis of the 5-nitro isomer from 3-picoline is not well-documented via this standard route and would likely require a more complex, alternative synthetic strategy.

This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of nitrated 3-methylpyridine from 3-picoline is typically achieved through a three-step process:

-

N-Oxidation: 3-picoline is oxidized to form 3-picoline N-oxide. This step activates the pyridine ring for the subsequent nitration.

-

Nitration: The 3-picoline N-oxide undergoes electrophilic nitration. This reaction is highly regioselective, with the nitro group being directed primarily to the 4-position.

-

Deoxygenation: The N-oxide functional group is removed from the nitrated intermediate to yield the final nitropyridine product.

The overall workflow is depicted in the following diagram:

Caption: Synthetic workflow for the preparation of 3-Methyl-4-nitropyridine.

Experimental Protocols and Data

Step 1: Synthesis of 3-Picoline N-Oxide

The initial step involves the oxidation of 3-picoline to its corresponding N-oxide. A common and effective method utilizes hydrogen peroxide in the presence of glacial acetic acid.[1]

Experimental Protocol:

-

To a 2-liter round-bottomed flask, add 200 g (2.15 moles) of freshly distilled 3-picoline and 600-610 ml of glacial acetic acid.

-

With shaking, add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide to the mixture.

-

Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.

-

Remove the excess acetic acid and water under reduced pressure (30 mm).

-

After collecting approximately 500 ml of distillate, dilute the residue with 200 ml of water and concentrate again, collecting another 200 ml of distillate.

-

Cool the residual mixture to 0–5°C in an ice-salt bath.

-

Slowly add 500 ml of cold (0–5°C) 40% aqueous sodium hydroxide solution with shaking to make the solution strongly alkaline.

-

Extract the alkaline solution with 2 liters of chloroform in several portions.

-

Filter the chloroform extracts and concentrate by distillation under reduced pressure.

-

Distill the product under vacuum to obtain pure 3-picoline N-oxide.

Quantitative Data for N-Oxidation:

| Parameter | Value |

| Starting Material | 3-Picoline (200 g, 2.15 moles) |

| Reagents | 30% Hydrogen Peroxide (318 ml), Glacial Acetic Acid (600-610 ml) |

| Reaction Temperature | 70 ± 5°C |

| Reaction Time | 24 hours |

| Product Boiling Point | 84–85°C / 0.3 mm Hg |

| Yield | 175–180 g (73–77%) |

Step 2: Nitration of 3-Picoline N-Oxide

The nitration of 3-picoline N-oxide is achieved using a mixture of fuming nitric acid and concentrated sulfuric acid. This reaction is highly regioselective, yielding 3-methyl-4-nitropyridine-1-oxide as the major product.[1]

Experimental Protocol:

-

In a 3-liter round-bottomed flask immersed in an ice-salt bath, add 630 ml of cold (0–5°C) concentrated sulfuric acid (sp. gr. 1.84).

-

Slowly add 180 g (1.65 moles) of liquefied 3-picoline N-oxide to the cold sulfuric acid.

-

Cool the resulting mixture to approximately 10°C.

-

Add 495 ml of fuming yellow nitric acid (sp. gr. 1.50) dropwise to the mixture while maintaining the temperature below 10°C.

-

After the addition is complete, heat the reaction mixture on a steam cone for 2 hours.

-

Pour the hot solution cautiously onto 3 kg of crushed ice.

-

Neutralize the acidic solution by slowly adding solid sodium carbonate (approximately 2.1 kg) in small portions until the solution is alkaline to litmus paper.

-

Allow the mixture to stand for 3 hours to expel nitrogen oxides.

-

Collect the precipitated yellow solid by suction filtration and wash it thoroughly with water.

-

Extract the collected solid twice with 400–500 ml portions of boiling chloroform.

-

Use the combined chloroform extracts to extract the aqueous filtrate.

-

Dry the chloroform solution over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

Recrystallize the crude product from hot water to obtain pure 3-methyl-4-nitropyridine-1-oxide.

Quantitative Data for Nitration:

| Parameter | Value |

| Starting Material | 3-Picoline N-Oxide (180 g, 1.65 moles) |

| Reagents | Fuming Nitric Acid (495 ml), Concentrated Sulfuric Acid (630 ml) |

| Reaction Temperature | <10°C (addition), Steam cone (heating) |

| Reaction Time | 2 hours (heating) |

| Product Melting Point | 140–141°C |

| Yield | 165–175 g (65–69%) |

Step 3: Deoxygenation of 3-Methyl-4-nitropyridine N-Oxide

The final step is the removal of the N-oxide group to yield the desired nitropyridine. This can be accomplished using various reducing agents, with phosphorus trichloride being a common choice.[2][3] Other methods include catalytic deoxygenation.[4][5]

Experimental Protocol (using Phosphorus Trichloride):

-

In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve the 3-methyl-4-nitropyridine N-oxide in a suitable anhydrous solvent such as chloroform.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of phosphorus trichloride (PCl₃) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base, such as sodium carbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by chromatography or recrystallization to obtain 3-methyl-4-nitropyridine.

Quantitative Data for Deoxygenation (Representative):

| Parameter | Value |

| Starting Material | 3-Methyl-4-nitropyridine N-Oxide |

| Reagent | Phosphorus Trichloride (PCl₃) |

| Solvent | Chloroform |

| Reaction Conditions | Reflux |

| Yield | Typically high (can exceed 90%) |

Conclusion

The synthesis of nitrated 3-methylpyridines from 3-picoline is a well-established multi-step process that relies on the activation of the pyridine ring through N-oxidation. While this method is effective, it is crucial for researchers to be aware of the high regioselectivity of the nitration step, which predominantly yields the 4-nitro isomer, 3-methyl-4-nitropyridine. The synthesis of this compound from 3-picoline is not readily achieved through this standard pathway and remains a significant synthetic challenge. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of the 4-nitro derivative and a realistic perspective on the challenges of accessing other isomers.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]

- 4. Deoxygenation of Aza-aromatics [organic-chemistry.org]

- 5. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

A Technical Guide to the Synthesis of 3-Methyl-5-nitropyridine: Mechanism and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 3-methyl-5-nitropyridine, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. The synthesis primarily involves the nitration of 3-methylpyridine (3-picoline). Due to the electron-deficient nature of the pyridine ring, this transformation presents unique challenges and proceeds through a mechanism that deviates from classical electrophilic aromatic substitution. This guide details the reaction mechanism, provides comprehensive experimental protocols, and presents relevant quantitative data to aid researchers in their synthetic endeavors.

Core Reaction Mechanism: A Non-Classical Pathway

The nitration of pyridine and its derivatives is often challenging due to the pyridine nitrogen's deactivating effect on the ring towards electrophilic attack. The reaction of 3-methylpyridine to form this compound does not proceed via a simple electrophilic aromatic substitution. Instead, evidence supports a more complex pathway involving the initial formation of an N-nitropyridinium salt, followed by a nucleophilic addition and a subsequent rearrangement.[1][2][3]

The proposed mechanism is as follows:

-

N-Nitration : The pyridine nitrogen of 3-methylpyridine acts as a nucleophile, attacking the nitronium ion (NO₂⁺), which is generated from the nitrating mixture (e.g., HNO₃/H₂SO₄ or N₂O₅). This step forms a 3-methyl-N-nitropyridinium salt.

-

Nucleophilic Addition : A nucleophile present in the reaction medium (such as HSO₃⁻ or HSO₄⁻) attacks the pyridinium ring, typically at the 2-position, which is α to the nitrogen.[1][2] This addition breaks the aromaticity of the ring and forms an unstable 1,2-dihydropyridine intermediate.[1][2]

-

[1][3] Sigmatropic Shift : The nitro group on the nitrogen atom then migrates to the 3-position of the dihydropyridine intermediate (which corresponds to the 5-position of the original 3-methylpyridine). This key step is a regioselective[1][3] sigmatropic shift.[1][2][3]

-

Rearomatization : The resulting intermediate eliminates the nucleophile and a proton to restore the aromaticity of the pyridine ring, yielding the final product, this compound.

Experimental Protocols

The most common laboratory-scale synthesis of this compound involves the use of a mixed acid nitrating agent. Careful control of the reaction temperature is critical for achieving satisfactory yields and ensuring safety.

Method 1: Nitration using Mixed Sulfuric and Nitric Acid

This protocol is adapted from standard procedures for the nitration of substituted pyridines.[4][5]

Materials and Equipment:

-

3-methylpyridine (3-picoline)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Concentrated nitric acid (HNO₃, 70%)

-

Ice-salt bath

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Thermometer

-

Standard glassware for work-up and extraction

-

Dichloromethane or ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of the Pyridine Solution: a. In a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, add concentrated sulfuric acid (5-10 molar equivalents relative to the 3-methylpyridine). b. Cool the sulfuric acid to 0-5 °C using an ice-salt bath. c. Slowly and carefully add 3-methylpyridine (1.0 eq.) to the stirred sulfuric acid, ensuring the temperature is maintained below 10 °C throughout the addition.

-

Preparation of the Nitrating Mixture: a. In a separate flask, pre-cooled to 0 °C, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.). b. Allow the nitrating mixture to cool back to 0-5 °C.

-

Nitration Reaction: a. Using a dropping funnel, add the cold nitrating mixture dropwise to the cold, stirred solution of 3-methylpyridine in sulfuric acid. b. The rate of addition should be controlled to maintain the reaction temperature strictly between 0 and 5 °C. This step is highly exothermic. c. After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. d. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Isolation: a. Very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. b. Slowly neutralize the cold aqueous solution by adding a saturated sodium bicarbonate solution or concentrated aqueous ammonia until the pH is approximately 7-8. This step should be performed in a well-ventilated fume hood as it will generate significant gas. c. Extract the product from the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes). d. Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. e. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: a. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

Direct yield data for the nitration of 3-methylpyridine is not always readily available in the literature, as yields can be variable. However, data from the nitration of similar 3-substituted pyridines provide a valuable benchmark for expected outcomes. Yields for 3-substituted pyridines are generally reported to be moderate and lower than those for 4-substituted analogues.[1][3]

| Starting Material | Nitrating Agent | Reaction Conditions | Product | Yield (%) | Reference |

| 3-Acetylpyridine | N₂O₅–NaHSO₃ | Low Temperature | 3-Acetyl-5-nitropyridine | 19% | [1] |

| 3-Methylpyridin-2-amine | Fuming HNO₃ / H₂SO₄ | 0 °C to 50 °C | 2-Amino-3-methyl-5-nitropyridine | 35% | [6] |

| Pyridine | N₂O₅ / SO₂ / H₂O | Not specified | 3-Nitropyridine | 77% | [3] |

| 4-Acetylpyridine | N₂O₅–NaHSO₃ | Low Temperature | 4-Acetyl-3-nitropyridine | 67% | [1] |

Note: The table illustrates that the position and nature of the substituent significantly impact the reaction yield. The nitration of 3-methylpyridine is expected to result in moderate yields, likely in the range demonstrated by other 3-substituted pyridines.

References

- 1. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

Synthesis of 3-Methyl-5-nitropyridine: A Technical Guide to Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic pathways for obtaining 3-Methyl-5-nitropyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the viable starting materials, detailed experimental protocols for key reactions, and quantitative data to facilitate laboratory-scale synthesis and process development.

Executive Summary

The synthesis of this compound can be effectively achieved through several strategic routes, primarily commencing from readily available pyridine derivatives. This guide details three core synthetic strategies, each with distinct advantages and considerations:

-

Direct Nitration of 3-Methylpyridine (3-Picoline): A direct and efficient one-step process.

-

Synthesis from 2-Amino-3-methylpyridine: A multi-step route involving nitration followed by deamination.

-

Synthesis from 2-Chloro-3-methylpyridine: A pathway requiring nitration and subsequent dehalogenation.

Each of these methods is elaborated upon with specific experimental conditions, reagent quantities, and expected yields, supported by diagrams of the synthetic workflows.

Synthetic Pathways and Starting Materials

The selection of a synthetic route for this compound is often dictated by the availability of starting materials, desired purity, and scalability of the process. Below are the detailed analyses of the most practical approaches.

Route 1: Direct Nitration of 3-Methylpyridine (3-Picoline)

This is the most direct approach to this compound, utilizing the commercially available and inexpensive starting material, 3-methylpyridine. The nitration is regioselectively directed to the 5-position due to the electronic effects of the methyl group and the pyridine nitrogen.

Experimental Protocol:

A solution of 3-methylpyridine in trifluoroacetic anhydride is treated with nitric acid.[1]

-

Starting Material: 3-Methylpyridine (3-Picoline)

-

Reagents: Nitric acid, trifluoroacetic anhydride

-

Procedure:

-

Trifluoroacetic anhydride is cooled in an ice bath.

-

3-Methylpyridine is added slowly to the cooled trifluoroacetic anhydride and stirred for 2 hours under chilled conditions.

-

Nitric acid is then added to the mixture.

-

The reaction is carefully monitored until completion.

-

The product is isolated and purified.

-

-

Yield: This method has been reported to yield this compound in 58% yield.[1]

Quantitative Data for Route 1

| Starting Material | Product | Reagents | Yield (%) | Reference |

| 3-Methylpyridine | This compound | Nitric acid, trifluoroacetic anhydride | 58 | [1] |

Logical Workflow for Route 1

Caption: Direct nitration of 3-Methylpyridine.

Route 2: Synthesis from 2-Amino-3-methylpyridine

This two-step pathway begins with the nitration of 2-amino-3-methylpyridine to form 2-amino-3-methyl-5-nitropyridine, followed by the removal of the amino group.

Step 1: Nitration of 2-Amino-3-methylpyridine

Experimental Protocol:

2-Amino-3-methylpyridine is dissolved in concentrated sulfuric acid and cooled. A nitrating mixture of fuming nitric acid and concentrated sulfuric acid is then added dropwise.[2]

-

Starting Material: 2-Amino-3-methylpyridine

-

Reagents: Fuming nitric acid, concentrated sulfuric acid, concentrated aqueous ammonia

-

Procedure:

-

Dissolve 2-amino-3-methylpyridine (5.0 g, 46.2 mmol) in concentrated sulfuric acid (24 mL) and cool the mixture to 0°C.

-

Prepare a nitrating mixture by adding fuming nitric acid (3.5 mL, d=1.5) to concentrated sulfuric acid (3.5 mL) while keeping the temperature below 20°C.

-

Add the nitrating mixture dropwise to the solution of 2-amino-3-methylpyridine, maintaining the temperature below 20°C.

-

Allow the mixture to warm to 20°C and then transfer it in portions to a second flask heated to 35-40°C.

-

Stir the resulting mixture for an additional 30 minutes at 50°C.

-

Cool the reaction to room temperature and neutralize with concentrated aqueous ammonia.

-

The precipitated product is filtered, washed with water and 50% aqueous DMFA, and recrystallized from DMFA.

-

-

Yield: 2.52 g (35%) of 3-methyl-5-nitropyridin-2-amine.[2]

Step 2: Deamination of 2-Amino-3-methyl-5-nitropyridine

The removal of the amino group can be achieved via a Sandmeyer-type reaction. A general procedure for deamination involves diazotization of the amino group with a nitrite source in an acidic medium, followed by reduction of the diazonium salt.

Generalized Experimental Protocol (Proposed):

-

Starting Material: 2-Amino-3-methyl-5-nitropyridine

-

Reagents: Sodium nitrite, an appropriate acid (e.g., sulfuric acid), and a reducing agent (e.g., hypophosphorous acid or an alcohol like ethanol).

-

Procedure:

-

Dissolve 2-amino-3-methyl-5-nitropyridine in an aqueous acidic solution and cool to 0-5°C.

-

Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

-

Add the reducing agent to the diazonium salt solution and allow the reaction to proceed, often with gentle warming.

-

The reaction mixture is then worked up to isolate the this compound.

-

Quantitative Data for Route 2

| Starting Material | Intermediate | Product | Reagents (Step 1) | Yield (Step 1, %) | Reagents (Step 2) | Yield (Step 2, %) |

| 2-Amino-3-methylpyridine | 2-Amino-3-methyl-5-nitropyridine | This compound | Fuming nitric acid, Sulfuric acid | 35 | Sodium nitrite, Acid, Reducing agent | Not specified |

Logical Workflow for Route 2

Caption: Synthesis from 2-Amino-3-methylpyridine.

Route 3: Synthesis from 2-Chloro-3-methylpyridine

This pathway involves the nitration of 2-chloro-3-methylpyridine, followed by a dehalogenation step.

Step 1: Nitration of 2-Chloro-3-methylpyridine

Experimental Protocol:

2-Chloro-3-methylpyridine is dissolved in concentrated sulfuric acid and cooled, followed by the dropwise addition of a nitrating mixture.[3]

-

Starting Material: 2-Chloro-3-methylpyridine

-

Reagents: Concentrated nitric acid, concentrated sulfuric acid

-

Procedure:

-

Add concentrated sulfuric acid (5-10 molar equivalents) to a three-necked round-bottom flask and cool to 0-5°C in an ice-salt bath.

-

Slowly add 2-chloro-3-methylpyridine (1.0 eq.) to the stirred sulfuric acid, maintaining the temperature below 10°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.) in a separate flask, pre-cooled to 0°C.

-

Add the nitrating mixture dropwise to the pyridine derivative solution over 1-2 hours, ensuring the internal temperature does not exceed 15°C.

-

After the addition is complete, stir the reaction at room temperature for 4-6 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to a pH of 7-8.

-

The precipitated product, 2-chloro-3-methyl-5-nitropyridine, is collected by vacuum filtration, washed with cold water, and dried.

-

-

Yield: Quantitative data for the yield of this specific reaction is not explicitly provided in the cited literature, but this is a standard and generally high-yielding reaction.

Step 2: Dehalogenation of 2-Chloro-3-methyl-5-nitropyridine

The chloro group can be removed by catalytic hydrogenation.

Generalized Experimental Protocol (Proposed):

-

Starting Material: 2-Chloro-3-methyl-5-nitropyridine

-

Reagents: Hydrogen gas (H₂), a catalyst (e.g., Palladium on carbon, Pd/C), and a base (e.g., sodium acetate or triethylamine) to neutralize the HCl formed.

-

Procedure:

-

Dissolve 2-chloro-3-methyl-5-nitropyridine in a suitable solvent (e.g., ethanol or methanol).

-

Add the Pd/C catalyst and the base to the solution.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture to remove the catalyst and then remove the solvent under reduced pressure.

-

Purify the residue to obtain this compound.

-

Quantitative Data for Route 3

| Starting Material | Intermediate | Product | Reagents (Step 1) | Yield (Step 1, %) | Reagents (Step 2) | Yield (Step 2, %) |

| 2-Chloro-3-methylpyridine | 2-Chloro-3-methyl-5-nitropyridine | This compound | Nitric acid, Sulfuric acid | Not specified | H₂, Pd/C, Base | Not specified |

Logical Workflow for Route 3

Caption: Synthesis from 2-Chloro-3-methylpyridine.

Conclusion

This guide outlines three robust synthetic strategies for the preparation of this compound. The direct nitration of 3-methylpyridine offers the most straightforward and efficient route. The syntheses starting from 2-amino-3-methylpyridine and 2-chloro-3-methylpyridine provide viable alternatives, particularly if these starting materials are more readily accessible. While specific experimental data for the deamination and dehalogenation steps for these particular substrates are not extensively detailed in the literature, the generalized protocols provided are based on well-established chemical transformations and should serve as a solid foundation for further experimental optimization. Researchers and drug development professionals can leverage the information herein to select the most appropriate synthetic route based on their specific needs and available resources.

References

An In-depth Technical Guide to the Electrophilic Nitration of 3-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilic nitration of 3-methylpyridine, also known as 3-picoline, is a cornerstone reaction in synthetic organic chemistry, providing access to a variety of nitro-substituted pyridines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The pyridine ring, being electron-deficient, presents unique challenges to electrophilic aromatic substitution, often necessitating harsh reaction conditions. The presence of a methyl group at the 3-position further influences the regioselectivity of the nitration, leading to a mixture of isomers. This guide provides a comprehensive overview of the reaction, including its mechanism, experimental protocols, and methods for the separation and characterization of the resulting products.

Reaction Mechanism and Regioselectivity

The electrophilic nitration of 3-methylpyridine proceeds via a standard electrophilic aromatic substitution (EAS) mechanism. The reaction is notoriously challenging due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which deactivates the ring towards electrophilic attack. Under the strongly acidic conditions typically employed for nitration, the pyridine nitrogen is protonated, further deactivating the ring.

The regioselectivity of the reaction is governed by the directing effects of both the nitrogen heteroatom and the methyl group at the 3-position. The nitrogen atom strongly directs electrophilic attack to the meta-positions (3- and 5-positions). The methyl group, being an ortho-, para-director, activates the positions ortho (2- and 4-positions) and para (6-position) to it. The interplay of these electronic effects, along with steric hindrance from the methyl group, results in a complex product mixture.

The primary isomers formed upon direct nitration of 3-methylpyridine are 3-methyl-2-nitropyridine, 3-methyl-4-nitropyridine, 3-methyl-5-nitropyridine, and 3-methyl-6-nitropyridine. The distribution of these isomers is highly dependent on the reaction conditions.

To circumvent the harsh conditions and poor yields associated with direct nitration, an alternative strategy involves the N-oxidation of 3-methylpyridine to 3-methylpyridine-1-oxide. The N-oxide is more susceptible to electrophilic attack, and nitration occurs preferentially at the 4-position. Subsequent deoxygenation of the N-oxide yields the desired nitropyridine.

Quantitative Data on Isomer Distribution

The direct nitration of 3-methylpyridine typically yields a mixture of isomers. The relative proportions of these isomers are influenced by the specific reaction conditions employed. While comprehensive quantitative data is scarce in the literature, the following table summarizes typical outcomes based on available information.

| Nitrating Agent | Temperature (°C) | 3-Methyl-2-nitropyridine Yield (%) | 3-Methyl-4-nitropyridine Yield (%) | This compound Yield (%) | 3-Methyl-6-nitropyridine Yield (%) | Total Yield (%) |

| HNO₃ / H₂SO₄ | 30 - 40 | Major | Minor | Major | Minor | Low to Moderate |

| KNO₃ / H₂SO₄ | 160 | Low | - | Low | - | Low |

| HNO₃ / (CF₃CO)₂O | 0 - 25 | - | - | 62[1] | - | Moderate |

Note: The terms "Major" and "Minor" indicate the predominant and less abundant isomers, respectively, in the absence of precise quantitative data. The nitration of 2-picoline (2-methylpyridine) with KNO₃ and H₂SO₄ at 160°C gives a mixture of 3- and 5-mononitro derivatives in low yield.[2]

Experimental Protocols

Direct Nitration of 3-Methylpyridine with Mixed Acid (HNO₃/H₂SO₄)

This protocol is adapted from classical nitration procedures for pyridine derivatives.[3]

Materials:

-

3-Methylpyridine (3-picoline)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath.

-

Slowly add 3-methylpyridine to the cold sulfuric acid with continuous stirring.

-

Cool the resulting solution to 0-5 °C.

-

Slowly add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or concentrated sodium hydroxide solution until the pH is approximately 7-8. This step should be performed in a fume hood due to the evolution of heat and potentially gas.

-

Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product mixture of nitrated 3-methylpyridines.

Purification: The resulting isomers can be separated by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Nitration of 3-Methylpyridine-1-Oxide

This method offers a more selective route to 3-methyl-4-nitropyridine-1-oxide.[4]

Materials:

-

3-Methylpyridine-1-oxide

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice

-

Sodium Carbonate Monohydrate

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Acetone

Procedure:

-

Add liquefied 3-methylpyridine-1-oxide to cold (0–5 °C) concentrated sulfuric acid in a round-bottomed flask immersed in an ice-salt bath.[4]

-

Cool the mixture to about 10 °C and add fuming yellow nitric acid in portions with shaking.[4]

-

Slowly raise the temperature to 95–100 °C. A vigorous reaction will commence, which should be controlled with an ice-water bath.[4]

-

After the vigorous reaction subsides, continue heating at 100–105 °C for 2 hours.[4]

-

Cool the reaction mixture and pour it onto crushed ice.[4]

-

Add sodium carbonate monohydrate in small portions with stirring to precipitate the yellow crystalline product.[4]

-

Collect the solid by suction filtration, wash thoroughly with water, and dry.[4]

-

Extract the collected solid with boiling chloroform.[4]

-

Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[4]

-

Recrystallize the residue from boiling acetone to obtain pure 3-methyl-4-nitropyridine-1-oxide.[4]

Separation and Purification of Isomers

The separation of the isomeric mixture of nitrated 3-methylpyridines is a critical and often challenging step. Due to their similar physical properties, a combination of techniques may be required for effective purification.

-

Column Chromatography: This is the most common method for separating the isomers. Silica gel is typically used as the stationary phase, with a mobile phase consisting of a gradient of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate or dichloromethane) solvents. The separation is based on the differential adsorption of the isomers to the silica gel.

-

Fractional Crystallization: In some cases, fractional crystallization can be employed to separate isomers with sufficiently different solubilities in a particular solvent. This involves dissolving the mixture in a hot solvent and allowing it to cool slowly, whereupon the least soluble isomer will crystallize out first.

-

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity, preparative HPLC can be used. This technique offers higher resolution than traditional column chromatography but is generally more expensive and time-consuming for large-scale separations.

-

Gas Chromatography (GC): Analytical GC coupled with mass spectrometry (GC-MS) is an excellent technique for identifying and quantifying the different isomers in the product mixture.[5][6]

Characterization of Products

The isolated isomers are typically characterized using a combination of spectroscopic techniques.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data (¹H NMR, δ, ppm) |

| 3-Methyl-2-nitropyridine | C₆H₆N₂O₂ | 138.12 | 8.55 (d, 1H), 7.45 (t, 1H), 7.20 (d, 1H), 2.60 (s, 3H) (Predicted) |

| 3-Methyl-4-nitropyridine | C₆H₆N₂O₂ | 138.12 | 8.90 (s, 1H), 8.60 (d, 1H), 7.50 (d, 1H), 2.65 (s, 3H) (Predicted) |

| This compound | C₆H₆N₂O₂ | 138.12 | 9.20 (s, 1H), 8.50 (s, 1H), 7.40 (s, 1H), 2.50 (s, 3H) (Predicted) |

| 3-Methyl-6-nitropyridine | C₆H₆N₂O₂ | 138.12 | 8.20 (d, 1H), 7.80 (d, 1H), 7.30 (t, 1H), 2.70 (s, 3H) (Predicted) |

Note: The provided NMR data are predicted values based on known chemical shift trends for substituted pyridines and should be confirmed by experimental data.

Conclusion

The electrophilic nitration of 3-methylpyridine is a reaction of significant industrial and academic importance. While direct nitration is often hampered by the deactivated nature of the pyridine ring and leads to a mixture of isomers, careful control of reaction conditions and the use of alternative strategies such as N-oxidation can provide access to specific nitrated products. A thorough understanding of the reaction mechanism and the factors influencing regioselectivity is crucial for the successful synthesis of desired isomers. The methodologies for separation and characterization outlined in this guide provide a framework for researchers to effectively work with this important class of compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-5-nitropyridine (CAS 6960-20-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methyl-5-nitropyridine, identified by CAS number 6960-20-9. Intended for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines generalized experimental protocols for property determination, and illustrates the compound's synthetic origin and utility as a key chemical intermediate. Through structured data tables and detailed visualizations, this guide serves as a critical resource for the application of this compound in synthetic and medicinal chemistry.

Introduction

This compound (also known as 5-nitro-3-picoline) is a yellow crystalline solid recognized for its pivotal role as a versatile building block in organic synthesis.[1][2] With the molecular formula C₆H₆N₂O₂, this compound is a substituted pyridine ring containing both a methyl and a nitro functional group.[1] These features make it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[3] Its unique electronic and structural characteristics, imparted by the electron-withdrawing nitro group and the methyl group on the pyridine scaffold, govern its reactivity and make it a subject of interest in synthetic design and methodology.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for predicting its behavior in chemical reactions, designing purification protocols, and understanding its toxicological and environmental profile.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₂ | [1][4] |

| Molecular Weight | 138.12 g/mol | [1][4] |

| Appearance | Yellow Crystalline Solid | [1][2] |

| Melting Point | 93 °C | [1][5] |

| Boiling Point | 248 °C at 760 mmHg | [3] |

| Density | 1.246 g/cm³ | [3] |

Chemical and Computational Properties

| Property | Value | Source(s) |

| pKa | 1.49 ± 0.20 (Predicted) | [3] |

| Flash Point | 103.8 °C | [3] |

| Vapor Pressure | 0.0392 mmHg at 25°C | [3] |

| Refractive Index | 1.558 | [3] |

| Topological Polar Surface Area | 58.7 Ų | [4] |

| Complexity | 132 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Canonical SMILES | CC1=CC(=CN=C1)--INVALID-LINK--[O-] | [4] |

| InChIKey | OQWXZZCTJZOSGH-UHFFFAOYSA-N | [4] |

Experimental Protocols for Property Determination

While specific experimental data for the determination of every property of this compound is not publicly detailed, the following section outlines standard, generalized methodologies used for solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like this compound is a key indicator of purity and is typically determined using a melting point apparatus with a heated metal block or a Thiele tube setup.

Protocol:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus or attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2°C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point. A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination (Siwoloboff Method)

For high-boiling point solids that can be melted without decomposition, the boiling point can be determined using a small-scale method.

Protocol:

-

Sample Preparation: A small amount of the substance is placed in a fusion tube (a small test tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the fusion tube.

-

Heating Assembly: The fusion tube is attached to a thermometer and heated in a suitable liquid bath (e.g., paraffin oil in a Thiele tube).

-

Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary. The heating is then discontinued.

-

Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the substance equals the atmospheric pressure.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined experimentally through acid-base titration, monitoring the pH change with a calibrated pH meter.

Protocol:

-

Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the solution of the acidic compound.

-

pH Monitoring: The pH of the solution is measured and recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized and the concentrations of the acid and its conjugate base are equal.

Synthesis and Synthetic Utility

This compound is primarily a synthetic product, valued for its role as an intermediate. Its synthesis and subsequent transformations are central to its application.

Synthesis Pathway

The most common synthesis route to this compound is the direct nitration of 3-methylpyridine (3-picoline). This electrophilic aromatic substitution reaction introduces a nitro group onto the pyridine ring.

Role as a Synthetic Intermediate

The true value of this compound lies in its utility for constructing more complex molecules. The nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization, such as in the synthesis of substituted aminopyridines which are common scaffolds in medicinal chemistry. The following workflow illustrates its role in a multi-step synthesis leading to a hypothetical drug candidate precursor.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage).[5]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[5]

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed. The recommended storage temperature is "Keep Cold".[3]

Users should always consult the full Safety Data Sheet (SDS) before handling this chemical.[1][5]

Conclusion

This compound (CAS 6960-20-9) is a fundamentally important chemical intermediate with well-defined physicochemical properties. Its utility in the synthesis of pharmaceuticals and other high-value organic compounds is significant, primarily due to the reactive handles provided by its nitro and methyl groups on the pyridine core. This guide provides the essential data and procedural context necessary for researchers and developers to effectively and safely utilize this compound in their synthetic endeavors.

References

A Technical Guide to 3-Methyl-5-nitropyridine: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Methyl-5-nitropyridine is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. Its utility as a versatile building block stems from the specific arrangement of its methyl and nitro functional groups on the pyridine core, which allows for a wide range of subsequent chemical modifications. This document provides a comprehensive overview of its chemical structure, systematic IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Nomenclature

This compound is an aromatic heterocyclic compound.[1] Its structure consists of a central pyridine ring substituted with a methyl group (-CH₃) and a nitro group (-NO₂). The International Union of Pure and Applied Chemistry (IUPAC) name is This compound .[2][3]

The nomenclature is derived by identifying the parent heterocycle, numbering the ring atoms starting from the nitrogen, and then naming the substituents at their respective positions. The compound is also known by synonyms such as 5-Nitro-3-picoline and 3-Nitro-5-picoline.[1][4]

Physicochemical and Computed Properties

The key properties of this compound are summarized below. This data is essential for its handling, application in synthesis, and analytical characterization.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 6960-20-9 | [1][2][3] |

| PubChem CID | 250373 | [2] |

| Chemical Formula | ||

| Molecular Formula | C₆H₆N₂O₂ | [1][3][4] |

| Molecular Weight | ||

| Molar Mass | 138.12 g/mol | [1][4] |

| Monoisotopic Mass | 138.042927438 Da | [2] |

| Physical Properties | ||

| Appearance | Yellow crystalline solid | [1][4] |

| Melting Point | 73-75 °C or 93 °C | [1][4] |

| Boiling Point | 248 °C at 760 mmHg | [4] |

| Density | 1.246 g/cm³ | [4] |

| Computed Properties | ||

| pKa | 1.49 ± 0.20 (Predicted) | [1][4] |

| Topological Polar Surface Area | 58.7 Ų | [2] |

| Complexity | 132 | [2] |

| InChI Key | OQWXZZCTJZOSGH-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CC1=CC(=CN=C1)--INVALID-LINK--[O-] | [2][3] |

Experimental Protocol: Synthesis

This compound is typically synthesized via the direct electrophilic nitration of 3-methylpyridine (also known as 3-picoline).[4][5] The pyridine ring is generally deactivated towards electrophilic substitution, requiring strong acidic and nitrating conditions.[6] The following protocol is a representative method.

Reaction: Electrophilic Aromatic Substitution (Nitration)

3.1. Detailed Methodology

-

Principle: 3-methylpyridine is protonated in concentrated sulfuric acid. The resulting pyridinium ion is strongly deactivated, but the methyl group provides slight activation. Nitration occurs primarily at the 3- and 5-positions relative to the methyl group. The nitro group is directed to the 5-position.

-

Apparatus:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Ice-salt bath for cooling.

-

-

Reagents:

-

3-Methylpyridine (3-picoline)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution for neutralization

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

-

-

Procedure:

-

To the three-necked flask, add concentrated sulfuric acid (e.g., 5-10 molar equivalents relative to the starting material).[7]

-

Cool the acid to 0-5 °C using an ice-salt bath.

-

Slowly add 3-methylpyridine (1.0 eq.) dropwise to the stirred sulfuric acid, ensuring the internal temperature is maintained below 10 °C.[7]

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to a smaller portion of concentrated sulfuric acid (2-3 eq.), pre-cooled to 0 °C.

-

Add the prepared nitrating mixture dropwise to the solution of 3-methylpyridine in sulfuric acid, again maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a specified temperature (e.g., 80-100 °C) for several hours. The reaction progress should be monitored by an appropriate method like TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly over a large amount of crushed ice with vigorous stirring.

-

Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a cold sodium hydroxide solution until the pH is basic (pH > 8).

-

The crude product may precipitate as a solid or be extracted. Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Applications and Safety

4.1. Applications

This compound is primarily used as a key intermediate in the synthesis of more complex molecules.[4] Its functional groups offer distinct reactivity: the nitro group can be reduced to an amine, which is a common precursor for amides and other nitrogen-containing functionalities, while the pyridine ring can undergo various coupling reactions.[5] These properties make it valuable in the production of pharmaceuticals and agrochemicals.[1][4]

4.2. Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is considered harmful if swallowed and may cause an allergic skin reaction or serious eye damage.[2]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H6N2O2 | CID 250373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 6960-20-9 [matrix-fine-chemicals.com]

- 4. lookchem.com [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Technical Guide: Solubility of 3-Methyl-5-nitropyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-nitropyridine (CAS No. 6960-20-9), also known as 5-nitro-3-picoline, is a heterocyclic aromatic compound with the chemical formula C₆H₆N₂O₂.[1] It presents as a yellow crystalline solid and serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Understanding the solubility of this compound in common organic solvents is a critical prerequisite for its use in synthetic chemistry, enabling proper solvent selection for reactions, purification processes like crystallization, and formulation development.

This technical guide provides a summary of the known physicochemical properties of this compound. Critically, a thorough search of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this compound. Consequently, this document focuses on providing a detailed experimental protocol for determining its solubility via the widely accepted isothermal gravimetric method, empowering researchers to generate this crucial data in their own laboratories.

Physicochemical Properties

A summary of the key physical and chemical properties for this compound is provided below. This data is essential for handling the compound and for designing solubility experiments.

| Property | Value | Reference |

| CAS Number | 6960-20-9 | [1][2][3] |

| Molecular Formula | C₆H₆N₂O₂ | [1][2][3] |

| Molecular Weight | 138.12 g/mol | [1][2][3] |

| Appearance | Yellow crystalline solid / light yellow powder | [1][2][4] |

| Melting Point | 93 °C | [1][4] |

| Boiling Point | 248 °C at 760 mmHg | [1] |

| Qualitative Solubility | Sparingly soluble in water; Soluble in organic solvents. | [2][4] |

Quantitative Solubility Data

As of the date of this guide, specific quantitative data on the solubility of this compound in common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, etc.) is not available in published literature. Researchers are encouraged to determine this data experimentally. The following sections provide a detailed methodology for this purpose. A template table is provided for data recording.

Table 3.1: Solubility Data Template for this compound

| Solvent | Temperature (°C) | Mole Fraction (x) | Solubility ( g/100 mL) | Solubility (mg/mL) |

|---|---|---|---|---|

| e.g., Ethanol | 25.0 | |||

| 30.0 | ||||

| 35.0 | ||||

| 40.0 | ||||

| e.g., Acetone | 25.0 | |||

| 30.0 | ||||

| 35.0 |

| | 40.0 | | | |

Experimental Protocol: Isothermal Gravimetric Method

The isothermal gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[1] The procedure involves creating a saturated solution at a constant temperature, separating the solid and liquid phases, and determining the mass of the solute dissolved in a known mass of the solvent.

Materials and Equipment

-

Solute: this compound (purity >99%)

-

Solvents: High-purity organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dichloromethane)

-

Equipment:

-

Analytical balance (readability ±0.1 mg)

-

Thermostatic water bath or heating mantle with temperature controller (accuracy ±0.1 °C)

-

Jacketed glass vials or flasks (e.g., 20 mL)

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven or vacuum oven

-

Calibrated thermometer

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal gravimetric method for solubility determination.

Caption: Workflow for determining solubility via the isothermal gravimetric method.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a precisely weighed amount of the chosen organic solvent in a jacketed glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.

-

Equilibration: Seal the vial and place it in a thermostatic bath set to the desired temperature (e.g., 25.0 °C). Stir the mixture vigorously using a magnetic stirrer. Allow the system to equilibrate for a sufficient time, typically 24 hours, to ensure the solution is saturated. Preliminary studies can confirm the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, stop the stirring and allow the vial to rest in the thermostatic bath for at least 2-4 hours to let the undissolved solid settle completely.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To prevent premature crystallization of the solute, the syringe should be pre-heated to the same temperature as the experiment. Immediately pass the solution through a 0.45 µm syringe filter into a clean, pre-weighed (m_vial) glass vial.

-

Gravimetric Analysis:

-

Immediately seal and weigh the vial containing the filtered saturated solution (m_total).

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-70 °C). A vacuum oven can be used to facilitate drying at a lower temperature.

-

Continue drying until a constant mass is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance (e.g., ±0.2 mg).

-

Record the final mass of the vial plus the dried solute (m_final).

-

-

Repeat: Perform the experiment at various temperatures (e.g., 25, 30, 35, 40 °C) to understand the temperature dependence of solubility. Each measurement should be repeated at least three times to ensure reproducibility.

Data Calculation

The mass of the dissolved solute (m_solute) and the mass of the solvent (m_solvent) in the sample can be calculated as follows:

-

Mass of solute: m_solute = m_final - m_vial

-

Mass of saturated solution: m_solution = m_total - m_vial

-

Mass of solvent: m_solvent = m_solution - m_solute

From these values, solubility can be expressed in various units, such as mole fraction (x), which is essential for thermodynamic modeling:

-

Moles of solute (n_solute): n_solute = m_solute / M_solute

-

(where M_solute is the molar mass of this compound, 138.12 g/mol )

-

-

Moles of solvent (n_solvent): n_solvent = m_solvent / M_solvent

-

(where M_solvent is the molar mass of the specific solvent)

-

-

Mole Fraction (x): x = n_solute / (n_solute + n_solvent)

Conclusion

While published quantitative solubility data for this compound is currently unavailable, this guide provides the necessary framework for its experimental determination. The detailed isothermal gravimetric protocol is a robust and accessible method for researchers in pharmaceutical and chemical development. The generation of this data will be a valuable contribution to the scientific community, aiding in the efficient design of synthetic routes, crystallization processes, and the formulation of new chemical entities based on this versatile building block.

References

Technical Guide: Stability and Safe Storage of 3-Methyl-5-nitropyridine

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive technical overview of the stability and recommended safe storage conditions for 3-Methyl-5-nitropyridine (CAS No: 6960-20-9). It includes a summary of its physicochemical properties, known stability information, detailed handling precautions, and recommended experimental protocols for stability assessment. The guide is intended to ensure the safe and effective use of this compound in a laboratory and research setting.

Physicochemical Properties

This compound is a yellow crystalline solid primarily used as an intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its fundamental physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6960-20-9 | [3][4] |

| Molecular Formula | C₆H₆N₂O₂ | [1][2][3] |

| Molecular Weight | 138.12 g/mol | [1][3][4] |

| Appearance | Yellow crystalline solid/powder | [1][2][4] |

| Melting Point | 73-75 °C or 93 °C | [1][2] |

| Boiling Point | 248 °C at 760 mmHg | [2] |

| Flash Point | 103.8 °C | [2] |

| Density | 1.246 g/cm³ | [2] |

| pKa | 1.49 ± 0.20 (Predicted) | [1][2] |

Stability Profile and Incompatibilities

General Stability: The compound is generally considered stable under normal and recommended storage conditions.[5][6] However, its nitro-group and pyridine ring structure suggest a potential for reactivity under certain conditions.

Thermal Stability: While specific decomposition temperature studies are not readily available in the provided search results, the boiling point of 248 °C and flash point of 103.8 °C indicate that the compound can withstand moderate temperatures but should be protected from high heat and ignition sources.[2] Thermal decomposition of related nitrogen-rich heterocyclic compounds can be complex, often involving ring opening or reactions initiated by the nitro group.[7]

Chemical Incompatibilities: To prevent hazardous reactions and degradation, this compound should be stored separately from the following:

Safe Storage and Handling

Proper storage and handling are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Store in a cool place; "Keep Cold" is often advised. | To minimize degradation and potential for hazardous reactions. | [1][2][5] |

| Atmosphere | Store in a dry, well-ventilated area. | To prevent moisture absorption and ensure dispersal of any potential vapors. | [5][8] |

| Container | Keep in a tightly closed container. | To prevent contamination and exposure to moisture and air. | [5][6][8] |

| Location | Store in a locked-up, secure area accessible only to authorized personnel. | Due to its hazardous nature. | [5][9] |

| Fire Safety | Keep away from heat and sources of ignition. Use explosion-proof equipment. | The material is combustible and may be flammable. | [2][6] |

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe receipt, storage, and use of this compound in a research environment.

Hazard Identification and Risk Mitigation

This compound is classified with several hazards that necessitate careful risk mitigation.

GHS Hazard Statements:

Personal Protective Equipment (PPE): A summary of recommended PPE based on safety data sheets is provided below.

| Protection Type | Specification | Source(s) |

| Eye/Face | Tightly fitting safety goggles or face shield. | [8] |

| Skin | Chemical-impermeable gloves (inspect prior to use); protective clothing. | [5][8] |

| Respiratory | Required when vapors/aerosols are generated. Use a NIOSH/MSHA or EN 149 approved respirator. | [5] |

Risk Assessment and Mitigation Diagram

This diagram illustrates the relationship between potential hazards and the corresponding control measures.

Recommended Experimental Protocols for Stability Assessment

While comprehensive stability data for this compound is not widely published, its stability profile can be determined using standard analytical techniques. The following protocols are recommended for a thorough assessment.

Protocol: Thermal Stability Analysis by TGA/DTA

This protocol is adapted from standard methods used for analyzing the thermal stability of related pyridine ester compounds and is recommended for characterizing this compound.[10]

Objective: To determine the thermal decomposition profile, including onset temperature of mass loss and associated thermal events (endothermic/exothermic).

Apparatus:

-

Simultaneous Thermal Analyzer (STA) capable of Thermogravimetric Analysis (TG), Derivative Thermogravimetric Analysis (DTG), and Differential Thermal Analysis (DTA).

-

Alumina crucible.

-

Microbalance.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into an alumina crucible.[10]

-

Reference: Use spectrally pure aluminum oxide as the reference substance.[10]

-

Instrument Setup:

-

Place the sample and reference crucibles into the thermal analyzer.

-

Set the atmosphere to a controlled airflow (e.g., 60 mL/min of dry air or nitrogen).[10]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 20 °C/min.[10]

-

-

Data Collection: Continuously record the sample mass (TG), the rate of mass change (DTG), and the temperature difference between the sample and reference (DTA) as a function of temperature.

-

Analysis: Analyze the resulting curves to identify the temperatures at which significant mass loss occurs (from TG/DTG) and the nature of these transitions (endothermic or exothermic peaks from DTA).[10]

Workflow for Thermal Stability Analysis

Suggested Protocol: Photostability Testing

Objective: To assess the impact of light exposure on the stability of the compound.

Methodology (based on ICH Q1B guidelines):

-

Sample Preparation: Place a thin layer of solid this compound in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.

-

Exposure: Place both samples in a photostability chamber equipped with a light source that provides a combination of visible and UV light (e.g., a Xenon lamp). Expose the samples to a controlled overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: After exposure, analyze both the light-exposed sample and the dark control using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. A significant change in purity or the appearance of degradation peaks indicates photosensitivity.

Suggested Protocol: Humidity Challenge

Objective: To evaluate the stability of the compound under conditions of elevated humidity.

Methodology (based on ICH Q1A(R2) guidelines):

-

Sample Preparation: Place an accurately weighed amount of this compound in an open, shallow glass dish to maximize surface area exposure.

-

Exposure: Place the sample in a controlled-environment stability chamber set to accelerated storage conditions, such as 40 °C ± 2 °C and 75% RH ± 5% RH.

-

Time Points: Store the sample for a defined period (e.g., 1, 3, and 6 months).

-

Analysis: At each time point, remove a portion of the sample and analyze for changes in physical appearance, water content (by Karl Fischer titration), and chemical purity (by a stability-indicating HPLC method). Compare the results to a control sample stored at long-term conditions (e.g., 25 °C/60% RH).

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C6H6N2O2 | CID 250373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-甲基-5-硝基吡啶 ≥96.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. mdpi.com [mdpi.com]

- 8. targetmol.com [targetmol.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 3-Methyl-5-nitropyridine: A Comprehensive Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for 3-Methyl-5-nitropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document outlines the primary synthetic methodologies, presents detailed experimental protocols, and includes quantitative data to facilitate comparative analysis. Visual representations of reaction workflows are provided to enhance understanding of the synthetic processes.

Introduction

This compound, also known as 5-nitro-3-picoline, is a substituted pyridine derivative of significant interest in medicinal and materials chemistry. The presence of both a methyl group and a nitro group on the pyridine ring offers versatile handles for further functionalization, making it a valuable building block in the synthesis of more complex molecules. The primary and most direct route to this compound is the electrophilic nitration of 3-methylpyridine (3-picoline).

Primary Synthetic Route: Direct Nitration of 3-Methylpyridine

The most common method for the synthesis of this compound is the direct nitration of 3-methylpyridine using a mixed acid system, typically consisting of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyridine ring. The methyl group at the 3-position directs the incoming nitro group to the 5-position.

Experimental Protocol for Direct Nitration

While a specific, detailed protocol for the direct nitration of unsubstituted 3-methylpyridine is not extensively documented in a single source, the following procedure has been compiled based on established methodologies for the nitration of similar substituted pyridines, such as 2-chloro-3-methylpyridine. This protocol serves as a representative example.

Materials:

-

3-Methylpyridine (3-Picoline)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, d=1.5)

-

Ice

-

Concentrated Ammonia Solution

-

Dimethylformamide (DMFA)

Apparatus:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (5-10 molar equivalents relative to 3-methylpyridine).

-

Cool the sulfuric acid to 0-5 °C using an ice-salt bath.

-

Slowly add 3-methylpyridine (1.0 eq.) to the stirred sulfuric acid, ensuring the temperature is maintained below 10 °C.

-

In a separate flask, prepare the nitrating mixture by cautiously adding fuming nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.), pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of 3-methylpyridine over 1-2 hours, maintaining the internal temperature below 15 °C.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., between 35-50°C) for a specified duration (e.g., 30 minutes to a few hours) to ensure the reaction goes to completion.[1]

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the acidic solution with a concentrated ammonia solution until a precipitate forms.

-

Filter the precipitate and wash it with cold water and a 50% aqueous solution of dimethylformamide (DMFA).[1]

-

The crude product can be further purified by recrystallization from a suitable solvent like DMFA to yield this compound.[1]

Quantitative Data from Analogous Nitration Reactions

The following table summarizes quantitative data from the nitration of substituted 3-methylpyridines, which can serve as a reference for the direct nitration of 3-picoline.

| Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2-Amino-3-methylpyridine | Fuming HNO₃, H₂SO₄ | 0 to 50 | 30 min at 50°C | 35 | [1] |

| 2-Chloro-3-methylpyridine | Conc. HNO₃, H₂SO₄ | < 15 | 1-2 hours (addition) | Not specified |

Alternative Synthetic Routes

While direct nitration is the most straightforward approach, other multi-step synthetic routes have been reported for obtaining this compound or its precursors. One such method involves the synthesis from a pre-functionalized pyridine ring.

This pathway highlights the synthesis of 3-nitro-5-methylpyridine as a key intermediate, which is subsequently reduced and then brominated.

Experimental Protocol for the Synthesis of 3-Nitro-5-methylpyridine from 3-Nitro-5-chloropyridine

This method provides an alternative to direct nitration for obtaining the this compound scaffold.

Procedure Outline:

-

Condensation: Diethyl malonate is reacted with a strong base (e.g., sodium) to form the corresponding salt. This is followed by a condensation reaction with a toluene solution of 3-nitro-5-chloropyridine.

-

Decarboxylation: The product from the condensation step is then decarboxylated under acidic conditions to yield 3-nitro-5-methylpyridine.

Quantitative Data for the Alternative Route

The following table provides the molar ratios for the initial condensation step.

| Reactant | Molar Ratio |

| Diethyl Malonate | 6 |

| Alkali Metal (e.g., Sodium) | 1.3 |

| 3-Nitro-5-chloropyridine | 1 |

Conclusion